Tenofovir Disoproxil Isopropoxycarbonyl

Overview

Description

Tenofovir Disoproxil Isopropoxycarbonyl is a prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV-1 infection and chronic hepatitis B. The compound is designed to enhance the bioavailability of tenofovir, allowing it to be more effectively absorbed and utilized in the body .

Mechanism of Action

Target of Action

Tenofovir Disoproxil Isopropoxycarbonyl, also known as Tenofovir Disoproxil, is a nucleotide analog reverse transcriptase inhibitor . Its primary target is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV virus .

Mode of Action

Upon oral administration, Tenofovir Disoproxil is metabolized to tenofovir, which then undergoes subsequent phosphorylation by cellular enzymes to generate the active form, tenofovir diphosphate . This active form inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by causing DNA chain termination .

Biochemical Pathways

Tenofovir Disoproxil primarily affects the HIV replication pathway . By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process . This action effectively reduces the viral load in HIV-infected individuals .

Pharmacokinetics

Tenofovir Disoproxil exhibits an average renal clearance of approximately 160 ml/h/kg, which is in excess of the glomerular filtration rate . This indicates that the drug is primarily eliminated through the kidneys. The recommended oral dosage of Tenofovir Disoproxil in adults is 300 mg/day . Dose adjustments are necessary for patients with significant renal impairment . No dosage adjustment is necessary in patients with liver disease .

Result of Action

The inhibition of the HIV-1 reverse transcriptase enzyme by Tenofovir Disoproxil results in a decrease in the viral load in HIV-infected individuals . This leads to a reduction in the progression of the disease and an improvement in the patient’s immune function .

Action Environment

Environmental factors such as temperature can influence the stability of Tenofovir Disoproxil . For instance, thermal degradation at 60°C for 8 hours can lead to the formation of different degradants . These degradants can potentially impact the stability of Tenofovir Disoproxil via different pathways . Therefore, proper storage conditions are essential to maintain the efficacy and stability of the drug .

Biochemical Analysis

Biochemical Properties

Tenofovir Disoproxil Isopropoxycarbonyl, like Tenofovir Disoproxil, acts as a nucleotide reverse transcriptase inhibitor . This means it blocks the function of the enzyme reverse transcriptase, which is crucial for the replication of HIV . Upon oral administration, it is metabolized to tenofovir, which then undergoes subsequent phosphorylation by cellular enzymes to generate the active tenofovir diphosphate .

Cellular Effects

This compound, through its active form tenofovir diphosphate, inhibits the activity of HIV-I reverse transcriptase . This has a profound effect on various types of cells, particularly immune cells that are the primary targets of HIV. By inhibiting the replication of the virus, it helps control the viral load in HIV-infected people .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to tenofovir and then to tenofovir diphosphate, the active form . Tenofovir diphosphate acts as a chain terminator, inhibiting the action of the enzyme reverse transcriptase, which is essential for the replication of HIV .

Temporal Effects in Laboratory Settings

This compound, like Tenofovir Disoproxil, is subjected to degradation under various stress conditions . For instance, upon thermal degradation at 60°C for 8 hours, different degradation products are identified . These degradation products can potentially impact the stability of the drug .

Dosage Effects in Animal Models

For instance, in pediatric patients 2 years or older, the dosage is based on body weight .

Metabolic Pathways

Upon oral administration, this compound is likely metabolized to tenofovir, which then undergoes subsequent phosphorylation by cellular enzymes to generate the active tenofovir diphosphate .

Transport and Distribution

This compound is absorbed and converted to its active form, tenofovir, a process that is limited by intestinal transport (P-glycoprotein), and intestinal degradation (carboxylesterase) .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given that its active form, tenofovir diphosphate, inhibits the activity of HIV-I reverse transcriptase , it is likely that it localizes where this enzyme is found, which is in the cytoplasm of the cell where viral replication occurs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Isopropoxycarbonyl involves esterifying tenofovir with chloromethyl isopropyl carbonate in the presence of a base, phase transfer catalyst, and optionally a dehydrating agent, in a suitable solvent . The process can be summarized as follows:

Esterification: Tenofovir is esterified with chloromethyl isopropyl carbonate.

Purification: The resulting Tenofovir Disoproxil is optionally purified.

Conversion: Tenofovir Disoproxil is converted into its pharmaceutically acceptable salts, such as fumarate.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. Key improvements include the use of a telescoped process for the second stage, which eliminates the need for extraction and solvent exchange, and the addition of a quaternary ammonium salt to the alkylation reaction .

Chemical Reactions Analysis

Types of Reactions: Tenofovir Disoproxil Isopropoxycarbonyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur, particularly involving the isopropoxycarbonyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions for substitution reactions often involve nucleophiles like hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tenofovir Disoproxil Isopropoxycarbonyl has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying nucleotide analogs and their interactions.

Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.

Medicine: It is a key component in antiretroviral therapy for HIV and hepatitis B treatment.

Industry: The compound is used in the development of pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Tenofovir Alafenamide: Another prodrug of tenofovir with improved safety profile and efficacy.

Adefovir Dipivoxil: A nucleotide analog used for hepatitis B treatment.

Lamivudine: A nucleoside analog reverse transcriptase inhibitor used in combination with tenofovir.

Uniqueness: Tenofovir Disoproxil Isopropoxycarbonyl is unique due to its enhanced bioavailability and effectiveness in inhibiting viral replication. Its isopropoxycarbonyl groups improve its pharmacokinetic properties, making it a valuable component in antiretroviral therapy .

Biological Activity

Tenofovir Disoproxil Isopropoxycarbonyl (TDIP) is a prodrug of tenofovir, a nucleotide analog with significant antiviral activity primarily against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). Understanding the biological activity of TDIP is crucial for its application in antiviral therapies. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

TDIP, like its parent compound tenofovir, operates as a nucleotide reverse transcriptase inhibitor (NRTI). Upon administration, TDIP is converted into tenofovir in the body. The active form, tenofovir diphosphate, competes with the natural substrate deoxyadenosine triphosphate for incorporation into viral DNA during reverse transcription. This incorporation leads to chain termination, effectively inhibiting viral replication .

Pharmacokinetics

The pharmacokinetic profile of TDIP is characterized by its absorption, distribution, metabolism, and excretion:

- Absorption : After oral administration, TDIP is rapidly hydrolyzed by plasma esterases to release tenofovir.

- Distribution : The compound shows high affinity for peripheral blood mononuclear cells (PBMCs), where it accumulates significantly post-administration.

- Metabolism : Tenofovir is phosphorylated intracellularly to its active form.

- Excretion : The elimination half-life of tenofovir varies between 10 to 50 hours depending on the state of the cells (resting or activated) in which it is present .

Efficacy Against HIV and HBV

TDIP has demonstrated potent antiviral activity against both HIV and HBV. Clinical trials have shown that it can effectively reduce HIV RNA levels in treatment-experienced patients. For instance:

- In a study involving HIV-infected adults, TDIP administration resulted in a significant reduction of viral load from baseline levels over 96 weeks .

- Another trial indicated that patients on TDIP had a higher rate of virologic suppression compared to those on other regimens, with 93% achieving HIV RNA levels below 50 copies/mL after 96 weeks .

Case Studies

Several case studies have illustrated the clinical effectiveness and safety profile of TDIP:

- Case Study A : A cohort of 18 treatment-experienced children receiving TDIP showed significant decreases in plasma HIV-1 RNA concentrations within the first week of treatment. The combination therapy resulted in an increase in CD4 cell counts among participants .

- Case Study B : In a randomized controlled trial comparing TDIP with other antiretroviral therapies, patients on TDIP exhibited less impact on bone mineral density (BMD) and renal function over time compared to those receiving traditional therapies like TDF .

Safety Profile

The safety profile of TDIP has been evaluated extensively. Common adverse effects include gastrointestinal disturbances and potential renal toxicity; however, these are often manageable. Long-term studies suggest that TDIP has a favorable safety profile with minimal long-term complications compared to older NRTIs .

Comparative Efficacy Table

| Drug | Viral Suppression Rate (%) | Impact on BMD | Renal Function Impact | Key Findings |

|---|---|---|---|---|

| TDIP | 93% | Minimal | Stable | Superior efficacy in virologic suppression and better safety profile compared to TDF |

| TDF | 89% | Significant loss | Increased risk | Associated with notable reductions in BMD and renal function deterioration |

Properties

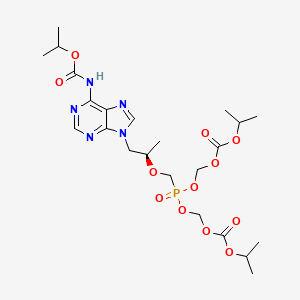

IUPAC Name |

propan-2-yl [[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N5O12P/c1-14(2)38-21(29)27-19-18-20(25-9-24-19)28(10-26-18)8-17(7)35-13-41(32,36-11-33-22(30)39-15(3)4)37-12-34-23(31)40-16(5)6/h9-10,14-17H,8,11-13H2,1-7H3,(H,24,25,27,29)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVGIZKCGVNNKM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)OC(C)C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N5O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858428 | |

| Record name | Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] [({(2R)-1-[6-({[(propan-2-yl)oxy]carbonyl}amino)-9H-purin-9-yl]propan-2-yl}oxy)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244022-54-5 | |

| Record name | (R)-Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9H-purin-6-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1244022545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] [({(2R)-1-[6-({[(propan-2-yl)oxy]carbonyl}amino)-9H-purin-9-yl]propan-2-yl}oxy)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-ISOPROPYL (9-(2-((BIS(((ISOPROPOXYCARBONYL)OXY)METHOXY)PHOSPHORYL)METHOXY)PROPYL)-9H-PURIN-6-YL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72BJ59FVC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.